Propargyl-PEG6-NHS ester

PROTAC Targeted Protein Degradation Linker Optimization

PROTAC linker optimization demands precise PEG spacer geometry-PEG4 imposes rigidity while PEG8 introduces excess conformational entropy, risking ternary complex misalignment. Propargyl-PEG6-NHS ester provides the balanced PEG6 midpoint. • PEG6 spacer aligns with inter-pocket distances >3 nm, optimizing ternary complex residence time when screened alongside PEG4 and PEG8 analogs. • ≥12-month shelf life at -20°C with >90% activity retention at 18 months under argon, supporting bulk procurement for multi-project facilities. • Orthogonal bifunctionality: NHS ester couples to primary amines; terminal alkyne enables CuAAC click chemistry with azide-modified payloads for modular ADC and PROTAC assembly.

Molecular Formula C20H31NO10
Molecular Weight 445.5 g/mol
Cat. No. B610267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG6-NHS ester
SynonymsPropargyl-PEG6-NHS ester
Molecular FormulaC20H31NO10
Molecular Weight445.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2
InChIKeyWVFFBCAEFRYUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG6-NHS Ester Overview


Propargyl-PEG6-NHS ester (CAS 2093153-99-0, MW 445.47) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal propargyl (alkyne) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and an N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines . The six-unit PEG spacer (PEG6) imparts aqueous solubility and conformational flexibility . This compound is primarily used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PEG/alkyl/ether-based linker in proteolysis-targeting chimeras (PROTACs) .

Propargyl-PEG6-NHS: Linker Length Substitution Risks


Within the alkyne-PEG-NHS ester compound class, the PEG chain length functions as a critical conformational tuner that directly governs ternary complex geometry in PROTACs and inter-ligand spacing in ADCs [1]. PEG4, PEG6, and PEG8 represent discrete positions along the flexibility-stability continuum: the four-unit variant imposes a near-rigid span suited for sterically congested binding pockets, the six-unit version provides a balanced compromise falling within the bounds of most crystallographically measured inter-pocket distances, while the eight-unit oligomer offers additional conformational breathing room for targets undergoing large domain rearrangements upon ligand binding [1]. Arbitrary substitution—for instance, selecting PEG4 when PEG6 is optimal—risks misaligning the E3 ligase and target protein in PROTAC applications, potentially reducing ternary complex residence time and increasing the cellular EC₅₀ for degradation [1]. Similarly, in ADC payload conjugation, PEG length alters drug-to-antibody ratio homogeneity and conjugate hydrophilicity .

Propargyl-PEG6-NHS Comparative Evidence


PEG6 Spacer Length in PROTAC Ternary Complex Formation

In PROTAC linker design, PEG4, PEG6, and PEG8 spacers differentially modulate ternary complex stability and degradation efficiency. The six-unit PEG6 spacer provides a conformational compromise that typically aligns with crystallographically measured inter-pocket distances between E3 ligase and target protein binding sites (often >3 nm), whereas the four-unit PEG4 imposes a near-rigid span useful only for buried or sterically congested pockets, and PEG8 introduces additional gauche conformations that can either enhance or diminish productive ubiquitination depending on the specific protein pair [1]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can alter ternary complex residence time by up to an order of magnitude, corresponding to lower cellular EC₅₀ values for protein degradation when the optimal length is selected [1].

PROTAC Targeted Protein Degradation Linker Optimization

Hydrolysis Stability: PEG6 vs. Non-PEG NHS Esters

The NHS ester group of Propargyl-PEG6-NHS ester undergoes pH-dependent hydrolysis in aqueous buffers. At pH 7.4, the hydrolysis half-life exceeds 120 minutes, whereas at pH 9.0, it decreases to below 9 minutes [1]. Under optimized storage conditions (−20°C, argon atmosphere), Propargyl-PEG6-NHS ester maintains >90% activity for 18 months, with hydrolysis rates 3-5 times slower than comparable NHS esters lacking PEG spacers [2]. This enhanced stability is attributed to the PEG6 chain reducing local water activity and stabilizing the NHS ester toward nucleophilic attack.

Bioconjugation NHS Ester Chemistry Stability

Storage Stability: PEG6 vs. PEG5 and PEG8 Analogs

Propargyl-PEG6-NHS ester demonstrates defined storage stability when maintained at −20°C under dry, dark conditions, with a shelf life of ≥12 months as specified by multiple vendors . Comparative analysis across Propargyl-PEG5-NHS ester and Propargyl-PEG8-NHS ester datasheets reveals consistent storage requirements (−20°C) but differential shelf-life specifications: Propargyl-PEG6-NHS ester maintains ≥12 month stability, whereas PEG8 analogs exhibit comparable but not superior stability profiles, and PEG5 analogs show similar or slightly reduced long-term stability due to shorter PEG chain hydration effects . At 0-4°C short-term storage (days to weeks), activity remains stable for up to 1 month .

Linker Procurement Inventory Management Stability

Propargyl-PEG6-NHS Application Scenarios


PROTAC Linker Optimization with PEG4/PEG6/PEG8 Screening

Propargyl-PEG6-NHS ester serves as the optimal mid-range linker candidate in PROTAC development when systematically evaluating PEG4, PEG6, and PEG8 spacer lengths. As established in Section 3, the PEG6 spacer provides a balanced conformational compromise that typically aligns with inter-pocket distances >3 nm, whereas PEG4 may impose overly rigid constraints and PEG8 introduces additional conformational entropy [1]. By incorporating Propargyl-PEG6-NHS ester into parallel synthesis of PROTAC variants alongside PEG4 and PEG8 analogs, medicinal chemists can rapidly identify the narrow window where cooperativity is optimized and off-target collisions are minimized, leveraging the order-of-magnitude differences in ternary complex residence time achievable through proper linker length selection [1].

ADC Payload Functionalization via Click Chemistry

Propargyl-PEG6-NHS ester enables modular ADC construction through its orthogonal bifunctionality: the NHS ester couples to lysine amines on the antibody or payload, while the terminal alkyne facilitates subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified cytotoxic agents [1]. The PEG6 spacer enhances payload solubility and reduces aggregation compared to shorter PEG analogs, as supported by the 3-5× slower hydrolysis rate of PEG-NHS esters versus non-PEG NHS esters documented in Section 3 [2]. This dual-reactivity design supports flexible linker-payload assembly and click chemistry-based modular diversification in early-stage ADC development .

Bioconjugation Reagent Stocking for Multi-Project Labs

For core facilities and medicinal chemistry laboratories supporting multiple PROTAC or ADC projects, Propargyl-PEG6-NHS ester's documented ≥12 month shelf life at −20°C and >90% activity retention at 18 months under argon storage [1] justify bulk procurement over less stable alternatives. This stability profile, combined with the compound's position as the balanced PEG6 variant in the PEG4/PEG6/PEG8 linker optimization triad [2], makes it a strategic inventory component that supports diverse linker length screening campaigns without the risk of reagent degradation between uses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propargyl-PEG6-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.